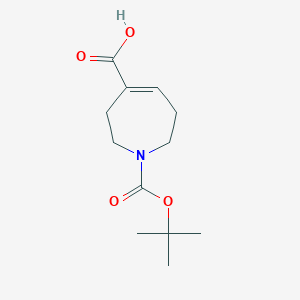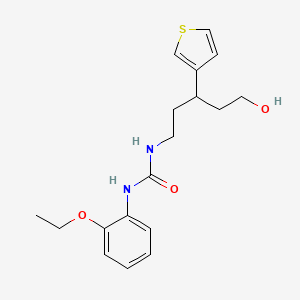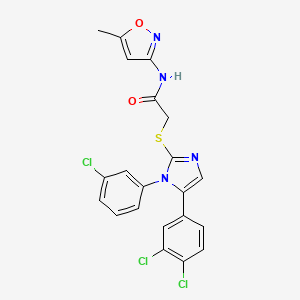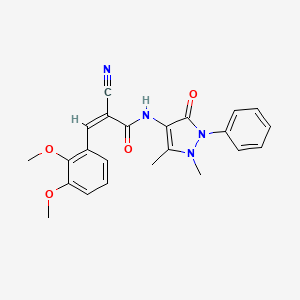
1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid”, are given as follows: it is a solid at 20 degrees Celsius, it should be stored under inert gas at a temperature between 0-10°C, and it is air and heat sensitive .Scientific Research Applications
Synthesis of Other Compounds
This compound is often used as a starting material in the synthesis of other complex molecules . It’s a versatile building block in organic chemistry .
Dipeptide Synthesis
The compound has been used in the synthesis of dipeptides . Specifically, it has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Preparation of Amphipathic Derivatives
The compound has been used in the preparation of amphipathic derivatives . These derivatives can form smaller, evenly distributed compounds when combined with genomic medicine siRNA .
Chiral Separation
The compound has been used in the chiral separation of certain substances . For example, it has been used to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid from its isomer .
Preparation of Indole Derivatives
The compound has been used in the preparation of indole derivatives . These derivatives have been studied for their potential as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Gene Drug Carriers
The compound has been used as gene drug carriers to siRNA, realizing safe and effective delivery . This application reduces the cytotoxicity caused by excessive positive charge .
Mechanism of Action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid, with its Boc group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting during certain stages of a synthesis .
Biochemical Pathways
The compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid, as a Boc-protected amine, plays a role in the synthesis of complex organic molecules. The Boc group can be selectively removed in the presence of other protecting groups when using AlCl3 . This allows for the controlled stepwise construction of organic molecules, affecting the biochemical pathways involved in the synthesis process .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
The molecular and cellular effects of the compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid’s action are largely dependent on the specific amine it is protecting and the overall context of the synthesis. The Boc group’s primary function is to protect amines during synthesis, allowing for the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of the compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the environment . Furthermore, the compound’s stability may be affected by temperature and the presence of other reactive substances .
Safety and Hazards
Future Directions
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis represents a promising direction for future research . The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis . Therefore, the use of Boc-AAILs could expand the applicability of AAILs .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,6,7-tetrahydroazepine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h5H,4,6-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVXLWINVPLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273567-28-4 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)

![Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2640627.png)


![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)


![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)

![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)
![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)